molecular formula C26H35N3O2 B1663305 OPC-28326 CAS No. 167626-17-7

OPC-28326

Cat. No.: B1663305
CAS No.: 167626-17-7
M. Wt: 421.6 g/mol
InChI Key: BESKMDLUOAVUJF-UHFFFAOYSA-N
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Description

OPC-28326 is a selective peripheral vasodilator and an antagonist of alpha-2-adrenergic receptors. It has been investigated for its potential use in treating peripheral vascular diseases and Raynaud’s syndrome. At low doses, this compound selectively increases femoral blood flow due to its inhibitory action on alpha-2C-adrenoceptors while having minimal effects on systemic blood pressure, heart rate, and other blood flows .

Preparation Methods

The synthesis of OPC-28326 involves several steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are proprietary and not widely published.

Chemical Reactions Analysis

OPC-28326 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

OPC-28326 has several scientific research applications, including:

Mechanism of Action

OPC-28326 exerts its effects by selectively inhibiting alpha-2C-adrenoceptors. This inhibition leads to vasodilation in the femoral arterial bed, increasing blood flow while having minimal effects on systemic blood pressure and other blood flows. The molecular targets of this compound include alpha-2C-adrenoceptors, and it has also shown selectivity for alpha-2B-adrenoceptors .

Comparison with Similar Compounds

OPC-28326 is unique in its selective action on alpha-2C-adrenoceptors, making it distinct from other alpha-2-adrenergic receptor antagonists. Similar compounds include:

This compound’s selectivity for alpha-2C-adrenoceptors and its minimal systemic effects make it a promising candidate for treating specific vascular conditions.

Properties

IUPAC Name

N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-5-24(30)27-25-19(2)17-22(18-20(25)3)26(31)29-15-12-23(13-16-29)28(4)14-11-21-9-7-6-8-10-21/h6-10,17-18,23H,5,11-16H2,1-4H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESKMDLUOAVUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167626-17-7
Record name OPC-28326 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167626177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OPC-28326 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77QB6Y63UM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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